2-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid
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Overview
Description
2-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a nicotinic acid moiety linked to a tetrahydrothiophen-3-yl group via an ether linkage. The presence of both the nicotinic acid and tetrahydrothiophen-3-yl groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid typically involves the following steps:
Starting Materials: Nicotinic acid and tetrahydrothiophen-3-ol.
Reaction: The tetrahydrothiophen-3-ol is reacted with nicotinic acid in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to form the ether linkage.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrothiophen-3-yl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nicotinic acid moiety, converting it to the corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid: Similar structure but with a tetrahydrofuran group instead of a tetrahydrothiophen group.
2-((Tetrahydropyran-3-yl)oxy)nicotinic acid: Similar structure but with a tetrahydropyran group.
Uniqueness:
- The presence of the tetrahydrothiophen-3-yl group in 2-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid imparts unique chemical properties, such as increased reactivity towards oxidation and potential sulfur-based interactions.
- Compared to its analogs, this compound may exhibit distinct biological activities due to the sulfur atom in the tetrahydrothiophen group.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-10(13)8-2-1-4-11-9(8)14-7-3-5-15-6-7/h1-2,4,7H,3,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZAKQCNUAFPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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